molecular formula C7H13N3O B1297181 1,3,8-Triazaspiro[4.5]decan-2-one CAS No. 561314-52-1

1,3,8-Triazaspiro[4.5]decan-2-one

Cat. No.: B1297181
CAS No.: 561314-52-1
M. Wt: 155.2 g/mol
InChI Key: XLZONOPLKJMTSW-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro[4.5]decan-2-one is a heterocyclic compound with a unique spiro structure. It is characterized by the presence of three nitrogen atoms within its ring system, which contributes to its distinctive chemical properties. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

1,3,8-Triazaspiro[4.5]decan-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in the necroptosis pathway . This compound interacts with RIPK1 by binding to its active site, thereby blocking its kinase activity and preventing the activation of necroptosis . Additionally, this compound has been shown to interact with the c subunit of the F1/FO-ATP synthase complex, inhibiting the permeability transition pore (PTP) and preventing mitochondrial dysfunction .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In U937 cells, it has demonstrated significant anti-necroptotic effects by inhibiting RIPK1 . This inhibition leads to reduced cell death and inflammation, highlighting its potential therapeutic applications in inflammatory diseases. Furthermore, this compound has been shown to preserve mitochondrial function by inhibiting the PTP, thereby preventing mitochondrial swelling and cell death . These effects suggest that the compound can modulate cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. By binding to the active site of RIPK1, it inhibits the kinase activity, preventing the phosphorylation of downstream targets involved in the necroptosis pathway . Additionally, this compound interacts with the c subunit of the F1/FO-ATP synthase complex, inhibiting the PTP through a Glu119-independent mechanism . This inhibition prevents the opening of the PTP, thereby preserving mitochondrial integrity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against RIPK1 and the PTP . Long-term studies have demonstrated that this compound can sustain its protective effects on mitochondrial function and reduce cell death over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown significant anti-necroptotic and anti-inflammatory effects without causing adverse reactions . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization in therapeutic applications . Studies in animal models have highlighted the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to necroptosis and mitochondrial function. It interacts with RIPK1 and the c subunit of the F1/FO-ATP synthase complex, influencing metabolic flux and metabolite levels . The compound’s inhibition of RIPK1 and the PTP suggests its potential role in modulating cellular energy metabolism and preventing metabolic dysregulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its interaction with the c subunit of the F1/FO-ATP synthase complex suggests its localization to the mitochondria . Additionally, the compound’s ability to inhibit RIPK1 indicates its presence in the cytoplasm, where it can interact with various signaling molecules . These interactions influence its localization and accumulation within cells.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the mitochondria and cytoplasm. Its interaction with the c subunit of the F1/FO-ATP synthase complex directs it to the mitochondria, where it inhibits the PTP and preserves mitochondrial function . Additionally, its inhibition of RIPK1 suggests its presence in the cytoplasm, where it can modulate necroptosis and inflammatory signaling pathways . These localization patterns are crucial for its activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,8-Triazaspiro[4.5]decan-2-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the spirocyclic structure. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

    Substitution: It can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

1,3,8-Triazaspiro[4.5]decan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit permeability transition pores through a mechanism that is independent of the FO-ATP synthase c subunit Glu119. This inhibition prevents certain side effects associated with other compounds targeting the same pathway . Additionally, it can act as an agonist for specific receptors, such as delta opioid receptors, by binding to their orthosteric sites and modulating their activity .

Properties

IUPAC Name

1,3,8-triazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c11-6-9-5-7(10-6)1-3-8-4-2-7/h8H,1-5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZONOPLKJMTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327543
Record name 1,3,8-Triazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561314-52-1
Record name 1,3,8-Triazaspiro[4.5]decan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561314-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,8-Triazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 1,3,8-triazaspiro[4.5]decan-2-one derivatives influence their binding affinity for the tachykinin NK2 receptor?

A1: The research primarily focused on 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidine derivatives and their structure-activity relationship concerning NK2 receptor binding. While the provided abstract doesn't offer specific data on modifications to the this compound core itself, it highlights that replacing the phenyl ring in the lead compound, 3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5] decan-2-one (3a), with other aromatic rings led to a significant decrease in binding affinity []. This suggests that the phenyl ring plays a crucial role in receptor interaction.

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